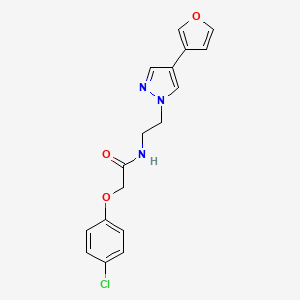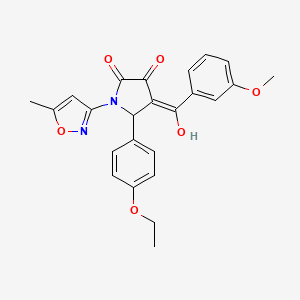
1-((2,5-difluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2,5-difluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as DF-MP-10, is a synthetic compound that has shown potential in various scientific research applications. DF-MP-10 is a piperidine-based compound that has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on compounds with structures similar to "1-((2,5-difluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine" often focuses on the synthesis of novel heterocyclic systems. These compounds are of interest due to their potential antimicrobial activities and their role as intermediates in the synthesis of more complex molecules. For instance, the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole and related compounds have been explored, showing potential applications in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer and Antimicrobial Activities
Several studies have been conducted on derivatives of piperidine and sulfonamides, focusing on their biological activities, including anticancer and antimicrobial effects. For example, compounds synthesized from cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide have shown novel anticancer and antimicrobial activities, highlighting the therapeutic potential of such molecules (Debbabi et al., 2016).
Materials Science Applications
In addition to biomedical applications, compounds with sulfonamide and piperidine components have been explored for their potential in materials science. For instance, the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been investigated for their high thermal stability and potential use in advanced materials applications (Liu et al., 2013).
properties
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O2S/c1-20-8-6-16(19-20)12-3-2-7-21(10-12)24(22,23)11-13-9-14(17)4-5-15(13)18/h4-6,8-9,12H,2-3,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAQUOJBISWPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-difluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2671887.png)
![N-[2-(3-ethoxypropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2671889.png)

![1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2671894.png)

![1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B2671896.png)

![6-hydroxy-N-(2-methylbenzo[d]thiazol-5-yl)pyrimidine-4-carboxamide](/img/structure/B2671899.png)

![[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2671902.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2671905.png)
![4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2671908.png)